1-(Piperidine-1-carbonyl)imidazolidin-2-one

Description

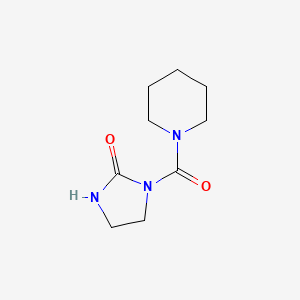

1-(Piperidine-1-carbonyl)imidazolidin-2-one is a heterocyclic compound that features both piperidine and imidazolidinone moieties. This compound is of significant interest due to its potential applications in pharmaceuticals, organic synthesis, and material science. The imidazolidinone ring is a five-membered ring containing two nitrogen atoms and a carbonyl group, while the piperidine ring is a six-membered ring containing one nitrogen atom.

Properties

CAS No. |

41730-93-2 |

|---|---|

Molecular Formula |

C9H15N3O2 |

Molecular Weight |

197.23 g/mol |

IUPAC Name |

1-(piperidine-1-carbonyl)imidazolidin-2-one |

InChI |

InChI=1S/C9H15N3O2/c13-8-10-4-7-12(8)9(14)11-5-2-1-3-6-11/h1-7H2,(H,10,13) |

InChI Key |

BIQCDDSVUJCAPM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(=O)N2CCNC2=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(Piperidine-1-carbonyl)imidazolidin-2-one

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the imidazolidin-2-one ring followed by acylation with a piperidine carbonyl moiety or vice versa. The key steps include:

- Formation of the imidazolidin-2-one core, often via cyclization of urea or carbamate derivatives.

- Introduction of the piperidine-1-carbonyl group through acylation reactions using piperidine derivatives or their activated carbonyl counterparts.

Specific Synthetic Routes

Cyclization of Urea Derivatives with Piperidine Carbonyl Chlorides

One classical method involves the reaction of ethyleneurea (imidazolidin-2-one) with piperidine-1-carbonyl chloride or piperidine carboxylic acid derivatives activated as acid chlorides. This process typically proceeds under mild conditions, sometimes in the presence of a base or solvent such as methylene chloride. The reaction results in the formation of the amide bond linking the piperidine ring to the imidazolidin-2-one core.

- Example: Reaction of cyclopropylcarboxylic acid chloride with ethyleneurea to form 1-cyclopropylcarbonyl-imidazolidin-2-one is documented and can be adapted for piperidine analogs by replacing cyclopropyl with piperidine.

Multi-Component Reactions (Ugi Reaction)

The Ugi multicomponent reaction can be employed to construct the piperidine ring and attach it to the imidazolidin-2-one moiety in a single pot. This involves reacting an isocyanide, an aldehyde, an amine (piperidine), and a carboxylic acid to form the desired amide product. This approach is advantageous for its efficiency and ability to introduce structural diversity.

Redox-Annulation of α-Ketoamides with Piperidine

A more recent method involves redox-annulation between α-ketoamides and cyclic secondary amines such as piperidine. This reaction forms polycyclic imidazolidinones via a decarboxylative cyclization pathway, yielding the target compound with high diastereoselectivity and excellent yields.

Metal-Free Catalytic Cyclization

Organocatalytic methods using phosphazene bases have been reported for the synthesis of imidazolidin-2-ones from propargylic urea derivatives. These reactions proceed via intramolecular hydroamidation under mild conditions (room temperature, acetonitrile solvent), yielding imidazolidin-2-one frameworks efficiently.

Palladium-Catalyzed Carboamination

A stereoselective synthesis of imidazolidin-2-ones from N-allylureas and aryl or alkenyl bromides via palladium-catalyzed carboamination has been described. This method forms C–C and C–N bonds simultaneously, generating 4,5-disubstituted imidazolidin-2-ones with good diastereoselectivity. The N-allylurea precursors are prepared from allylic amines and isocyanates.

Reaction Conditions and Yields

Mechanistic Insights

- The acylation route involves nucleophilic attack of the imidazolidin-2-one nitrogen on the piperidine carbonyl chloride, forming an amide bond.

- The Ugi reaction proceeds via formation of an iminium ion from the aldehyde and amine, followed by isocyanide addition and carboxylic acid trapping to form the amide.

- Redox-annulation involves decarboxylation and cyclization steps, often facilitated by the inherent reactivity of α-ketoamides and secondary amines.

- Organocatalytic hydroamidation likely proceeds through base-mediated activation of the urea derivative, enabling intramolecular cyclization.

- Pd-catalyzed carboamination involves oxidative addition of the aryl/alkenyl bromide to Pd(0), coordination and insertion of the alkene, and reductive elimination to form C–C and C–N bonds.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidine-1-carbonyl)imidazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkyl halides, amines, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1-(Piperidine-1-carbonyl)imidazolidin-2-one has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral auxiliaries.

Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.

Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical drugs.

Industry: The compound is utilized in the production of polymers, agrochemicals, and specialty chemicals

Mechanism of Action

The mechanism of action of 1-(Piperidine-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the active site, preventing substrate binding. The molecular pathways involved depend on the specific biological target and the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

Imidazolidin-2-one: A structurally related compound with similar chemical properties but lacking the piperidine moiety.

Piperidine-2,6-dione: Another related compound with a different ring structure but similar reactivity.

Benzimidazolidin-2-one: A benzene-fused analogue with distinct chemical and biological properties

Uniqueness

1-(Piperidine-1-carbonyl)imidazolidin-2-one is unique due to the combination of piperidine and imidazolidinone rings, which imparts distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Biological Activity

1-(Piperidine-1-carbonyl)imidazolidin-2-one is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and research findings related to this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a piperidine ring and an imidazolidinone moiety, which contribute to its biological properties. The compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and pharmacokinetics.

- Receptor Interaction: It may bind to receptors, altering their activity and leading to therapeutic effects in various diseases.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to piperidine derivatives. For example, some analogues have demonstrated efficacy against influenza viruses, suggesting a broader antiviral application for piperidine-based compounds.

Table 1: Antiviral Activity of Piperidine Derivatives

| Compound | Virus Type | EC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| This compound | Influenza A/H1N1 | 7.4 | 44 | 5.95 |

| 1-(4-Fluorobenzyl)piperidine | Influenza A/H3N2 | 10.0 | 50 | 5.00 |

Anticancer Activity

The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| A-427 | 12.5 |

| LCLC-103H | 15.0 |

| 5637 | 18.5 |

Study on Antiviral Efficacy

A study published in Nature explored the antiviral efficacy of piperidine derivatives against HCoV-229E-infected human embryonic lung fibroblasts. The findings indicated that certain derivatives exhibited significant antiviral activity with low cytotoxicity, supporting further development for therapeutic use .

Research on Anticancer Properties

In another investigation, the anticancer properties of imidazolidinone derivatives were assessed in vitro against several tumor cell lines. Results showed that these compounds could induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic viability. Studies indicate favorable absorption and distribution characteristics, although further research is needed to fully elucidate its metabolic pathways.

Q & A

What are the common synthetic routes for 1-(Piperidine-1-carbonyl)imidazolidin-2-one, and how can intermediates be purified effectively?

Basic: The synthesis typically involves coupling piperidine derivatives with imidazolidinone precursors via carbamate-forming reactions. Acylation using carbonylating agents (e.g., phosgene derivatives) under anhydrous conditions is common. Intermediate purification often employs column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane mixtures) .

Advanced: For multi-step syntheses, optimizing reaction stoichiometry and temperature (e.g., 0–5°C for acylation steps) minimizes side products. Troubleshooting low yields may require inert atmosphere techniques (e.g., argon) or alternative coupling reagents like carbodiimides. Advanced purification methods include preparative HPLC with C18 columns and mass-directed fractionation .

How can structural ambiguities in this compound derivatives be resolved?

Basic: Routine characterization uses -NMR and -NMR to confirm piperidine and imidazolidinone moieties. IR spectroscopy identifies carbonyl stretching frequencies (~1650–1750 cm) .

Advanced: X-ray crystallography resolves stereochemical uncertainties, while computational tools (e.g., DFT calculations) predict electronic properties and tautomeric equilibria. For labile derivatives, dynamic NMR or variable-temperature studies can elucidate conformational dynamics .

What methodologies are recommended for evaluating the biological activity of this compound?

Basic: Standard antimicrobial assays (e.g., broth microdilution for MIC determination) and enzyme inhibition studies (e.g., kinase assays) are foundational. Cell viability assays (MTT/XTT) assess cytotoxicity .

Advanced: Discrepancies between in vitro and cellular activity may arise from solubility or membrane permeability issues. Address these via logP optimization (e.g., introducing hydrophilic substituents) or prodrug strategies. High-content screening (HCS) with fluorescent probes can elucidate subcellular targets .

How can computational modeling enhance the study of this compound’s reactivity?

Basic: Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to target proteins (e.g., enzymes with catalytic piperidine-binding pockets) .

Advanced: Quantum mechanical/molecular mechanical (QM/MM) simulations model transition states for carbamate hydrolysis. Machine learning (e.g., graph neural networks) prioritizes synthetic pathways by predicting reaction yields and side products .

What are the stability considerations for long-term storage?

Basic: Store under inert gas (argon) at −20°C in amber vials to prevent moisture absorption and photodegradation. Regular HPLC monitoring detects hydrolysis products .

Advanced: Accelerated stability studies (40°C/75% RH for 6 months) identify degradation pathways (e.g., imidazolidinone ring opening). Lyophilization with cryoprotectants (trehalose) enhances shelf life for biological assays .

How can conflicting bioactivity data between structural analogs be analyzed?

Basic: Compare logD, pKa, and hydrogen-bonding capacity using software like MarvinSketch. Structural activity relationship (SAR) maps highlight critical substituents (e.g., piperidine N-substituents) .

Advanced: Metabolite profiling (LC-MS/MS) identifies active/inactive derivatives. Free-energy perturbation (FEP) calculations quantify binding energy differences between analogs .

What safety protocols are critical during handling?

Basic: Use nitrile gloves, lab coats, and fume hoods. Immediate rinsing with PBS (for eye exposure) or ethanol (skin contact) is essential .

Advanced: Spill containment requires vermiculite or activated carbon. Air monitoring (via FTIR spectroscopy) detects airborne particulates during scale-up .

How can regulatory compliance be ensured in academic research?

Basic: Adhere to GHS labeling and SDS guidelines (e.g., TSCA compliance for U.S. labs). Document waste disposal via certified hazardous waste contractors .

Advanced: For international collaborations, align with REACH (EU) and PMDA (Japan) standards. Institutional review boards (IRBs) must approve pharmacological testing in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.